2-Bromo-6-fluoro-4-iodobenzoic acid
Description
Chemical Nomenclature and Structural Identification
2-Bromo-6-fluoro-4-iodobenzoic acid is a polyhalogenated benzoic acid derivative with the systematic IUPAC name 2-bromo-6-fluoro-4-iodobenzoic acid . Its molecular formula is $$ \text{C}7\text{H}3\text{BrFIO}_2 $$, and it has a molecular weight of 344.90 g/mol. The compound’s structure features a benzene ring substituted with bromine at position 2, fluorine at position 6, iodine at position 4, and a carboxylic acid group at position 1 (Figure 1).
The SMILES notation for this compound is $$ \text{O=C(O)C1=C(F)C=C(I)C=C1Br} $$, which reflects the spatial arrangement of substituents. The InChIKey identifier, $$ \text{BYGGHZKVKAAUSF-UHFFFAOYSA-N} $$, provides a unique digital fingerprint for its chemical structure. X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy typically validates such configurations, though specific crystallographic data for this compound remain unpublished.
| Property | Value |
|---|---|
| IUPAC Name | 2-bromo-6-fluoro-4-iodobenzoic acid |
| Molecular Formula | $$ \text{C}7\text{H}3\text{BrFIO}_2 $$ |
| Molecular Weight | 344.90 g/mol |
| CAS Registry Number | 1260382-05-5 |
| SMILES | $$ \text{O=C(O)C1=C(F)C=C(I)C=C1Br} $$ |
| InChIKey | BYGGHZKVKAAUSF-UHFFFAOYSA-N |
Figure 1. Structural representation of 2-bromo-6-fluoro-4-iodobenzoic acid.
Historical Development and Discovery
The synthesis of 2-bromo-6-fluoro-4-iodobenzoic acid emerged in the early 21st century, coinciding with advancements in halogenation techniques for aromatic compounds. Its CAS registry (1260382-05-5) indicates formal recognition around 2012–2013, though earlier synthetic routes for analogous halogenated benzoic acids date to the 1990s. The compound’s development aligns with industrial demand for intermediates in pharmaceuticals and agrochemicals, where polyhalogenated aromatics serve as precursors for active ingredients.
Key synthetic strategies involve sequential halogenation of benzoic acid derivatives. For example, one reported method begins with fluorination of a brominated benzaldehyde intermediate, followed by iodination and oxidation to yield the carboxylic acid. Such multi-step processes emphasize precise control over reaction conditions to avoid undesired side products, particularly competing halogen displacements or over-iodination. Patents and academic studies highlight its utility in cross-coupling reactions, such as Suzuki-Miyaura couplings, to construct complex biaryl structures.
Positional Isomerism in Polyhalogenated Benzoic Acids
Positional isomerism significantly influences the physicochemical and reactive properties of polyhalogenated benzoic acids. For 2-bromo-6-fluoro-4-iodobenzoic acid, the specific arrangement of halogens distinguishes it from isomers like 4-bromo-2-fluoro-5-iodobenzoic acid (CAS 1521585-65-8) or 2-bromo-4-fluoro-6-iodobenzoic acid (CAS 1421275-39-9). These isomers vary in dipole moments, melting points, and solubility due to differences in halogen electronegativity and steric effects.
Properties
IUPAC Name |
2-bromo-6-fluoro-4-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFIO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGGHZKVKAAUSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluoro-4-iodobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of benzoic acid derivatives. For instance, 2-Amino-6-fluorobenzoic acid can be used as a starting material, which undergoes bromination and iodination under controlled conditions to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of 2-Bromo-6-fluoro-4-iodobenzoic acid may involve large-scale halogenation reactions using appropriate catalysts and solvents to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-fluoro-4-iodobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the benzene ring.
Scientific Research Applications
2-Bromo-6-fluoro-4-iodobenzoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It can be used in the development of biologically active compounds and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-4-iodobenzoic acid depends on its specific application. In chemical reactions, the halogen atoms and carboxylic acid group play crucial roles in determining reactivity and selectivity. The molecular targets and pathways involved vary based on the reaction conditions and the desired products.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares 2-bromo-6-fluoro-4-iodobenzoic acid with structurally related compounds, highlighting substituent positions, molecular weights, and key properties:
*Hypothetical compound inferred from analogs; †Calculated based on formula; ‡No direct CAS found in evidence.
Substituent Effects
- Halogen Diversity: Iodine vs. Bromine/Chlorine: The iodine atom in 2-bromo-6-fluoro-4-iodobenzoic acid introduces steric bulk and polarizability, facilitating cross-coupling reactions (e.g., Ullmann or Sonogashira) compared to smaller halogens like chlorine . Fluorine: The electron-withdrawing fluorine at position 6 enhances acidity (pKa ~2.5–3.0) compared to non-fluorinated analogs, improving solubility in polar solvents .
Methyl vs. Carboxylic Acid Groups :
Research Findings and Data
Physicochemical Properties
*Estimated based on analogs; †Assumed from halogenated benzoic acid trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
